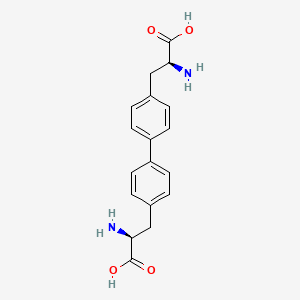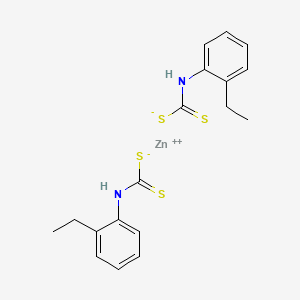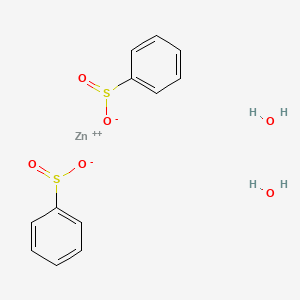
Zinc benzenesulfinate dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc benzenesulfinate dihydrate is a chemical compound with the molecular formula (C₆H₅SO₂)₂Zn·2H₂O. It is a white powder that is primarily used in various industrial applications, including as a lubricant stuffing, flame retardant, and activator in foaming agents . The compound is known for its high purity and stability, making it a valuable component in chemical synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Zinc benzenesulfinate dihydrate can be synthesized using benzenesulfonyl chloride as a starting material. The synthesis involves the following steps :
Reduction of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is reduced to benzenesulfinate using sodium sulfite as a reducing agent in the presence of an inorganic base such as sodium carbonate. The reaction is carried out in water at a temperature of 50°C, and the pH of the reaction solution is maintained at 7.2.
Formation of Zinc Benzenesulfinate: The aqueous solution of benzenesulfinate obtained from the first step is reacted with an aqueous solution of zinc chloride at 74°C for 90 minutes. The reaction mixture is then cooled, washed with water, and dried to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically dried at 70°C and filtered multiple times to remove any impurities .
化学反应分析
Types of Reactions
Zinc benzenesulfinate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: this compound can participate in substitution reactions where the benzenesulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Substituted benzenesulfinates
科学研究应用
Zinc benzenesulfinate dihydrate has a wide range of applications in scientific research, including :
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of flame retardants, lubricants, and foaming agents.
作用机制
The mechanism of action of zinc benzenesulfinate dihydrate involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in chemical reactions, facilitating the formation of desired products. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
Zinc sulfate: Another zinc compound used in various applications, including as a dietary supplement and in agriculture.
Zinc chloride: Used in chemical synthesis and as a flux in soldering.
Zinc acetate: Commonly used in pharmaceuticals and as a dietary supplement.
Uniqueness
Zinc benzenesulfinate dihydrate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in chemical synthesis and industrial processes. Its stability and high purity distinguish it from other zinc compounds .
属性
IUPAC Name |
zinc;benzenesulfinate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUATFLSTOSLCJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24308-84-7 |
Source


|
| Record name | Benzenesulfinic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc bis(benzenesulphinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
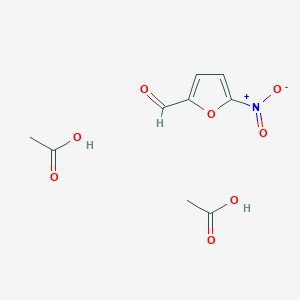
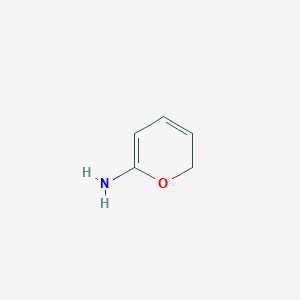
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7909247.png)
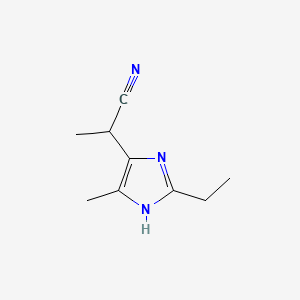
![2-[2-(1-Hydroxycyclohexyl)-4-methoxyphenyl]acetonitrile](/img/structure/B7909264.png)
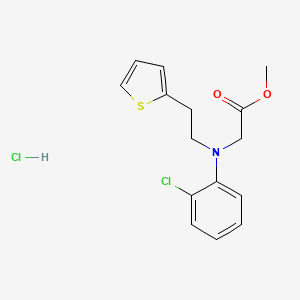
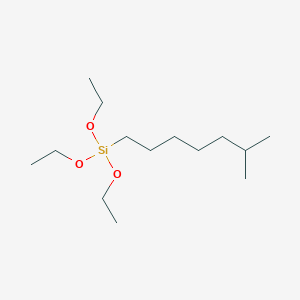
![5-(Palmitoyloxy)-2-[(palmitoyloxy)methyl]-4H-pyran-4-one](/img/structure/B7909306.png)
![[[Bis(triphosphonomethyl)amino]-diphosphonomethyl]phosphonic acid](/img/structure/B7909310.png)
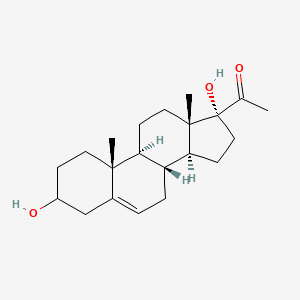
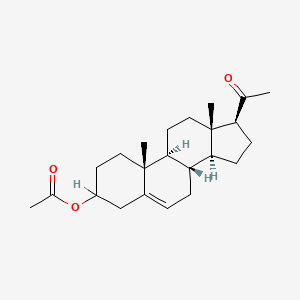
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]borinic acid](/img/structure/B7909331.png)
